An In-depth Technical Guide to 4-Phenylazomaleinanil (CAS 16201-96-0): Properties, Reactivity, and Applications in Drug Development
An In-depth Technical Guide to 4-Phenylazomaleinanil (CAS 16201-96-0): Properties, Reactivity, and Applications in Drug Development
This technical guide provides a comprehensive overview of 4-Phenylazomaleinanil, a molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. By integrating a reactive maleimide moiety with a photoresponsive phenylazo group, this compound presents unique opportunities in bioconjugation, targeted drug delivery, and the development of stimuli-responsive therapeutic agents. This document delves into its chemical properties, synthesis, reactivity profile, and potential applications, offering expert insights grounded in established scientific principles.
Core Molecular Characteristics
4-Phenylazomaleinanil, also known by synonyms such as N-(p-Phenylazophenyl)maleimide and 1-[4-(phenylazo)phenyl]-1H-pyrrole-2,5-dione, is a crystalline organic compound. Its structure is characterized by a central N-substituted maleimide ring linked to a phenylazo moiety.
Table 1: Physicochemical Properties of 4-Phenylazomaleinanil
| Property | Value | Source(s) |
| CAS Number | 16201-96-0 | N/A |
| Molecular Formula | C₁₆H₁₁N₃O₂ | N/A |
| Molecular Weight | 277.28 g/mol | N/A |
| Melting Point | 162-165 °C | [1] |
| Appearance | Yellow/Orange Crystalline Solid (inferred) | N/A |
Synthesis of 4-Phenylazomaleinanil
The synthesis of 4-Phenylazomaleinanil can be approached through a multi-step process, leveraging established methodologies for the formation of N-substituted maleimides and azo compounds. A logical synthetic pathway involves the initial synthesis of an N-aryl maleimide intermediate, followed by diazotization and coupling to introduce the phenylazo group.
Proposed Synthetic Workflow
A plausible and efficient synthesis route is a two-part process:
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Formation of N-(4-aminophenyl)maleimide: This intermediate is synthesized by the condensation reaction of maleic anhydride with p-phenylenediamine. This reaction typically proceeds by first forming the maleamic acid, which is then cyclized to the maleimide via dehydration, often facilitated by a dehydrating agent like acetic anhydride or by azeotropic distillation.
-
Diazotization and Azo Coupling: The resulting N-(4-aminophenyl)maleimide is then subjected to diazotization using nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This reactive intermediate is then coupled with an activated aromatic compound, in this case, benzene, to yield the final product, 4-Phenylazomaleinanil. The coupling reaction is a classic example of electrophilic aromatic substitution.
Caption: Proposed two-part synthesis of 4-Phenylazomaleinanil.
Detailed Experimental Protocol (Hypothetical)
Part 1: Synthesis of N-(4-aminophenyl)maleimide
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Dissolve maleic anhydride in a suitable solvent such as glacial acetic acid.
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Add an equimolar amount of p-phenylenediamine to the solution.
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Heat the mixture under reflux to facilitate the formation of the maleamic acid intermediate and its subsequent cyclization to the maleimide.
-
Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
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Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(4-aminophenyl)maleimide.
Part 2: Synthesis of 4-Phenylazomaleinanil
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Suspend N-(4-aminophenyl)maleimide in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, dissolve benzene in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the benzene solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature until the coupling is complete (monitored by TLC).
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The resulting precipitate of 4-Phenylazomaleinanil is then filtered, washed, and purified, typically by recrystallization.
Reactivity and Mechanistic Insights
The reactivity of 4-Phenylazomaleinanil is dominated by the electrophilic nature of the maleimide ring and the photochemical properties of the phenylazo group.
Michael Addition with Thiols: The Cornerstone of Bioconjugation
The maleimide moiety is a highly efficient Michael acceptor, readily undergoing conjugate addition with nucleophiles, most notably thiols. This reaction is the foundation of its utility in bioconjugation, allowing for the covalent attachment of the molecule to cysteine residues in proteins and peptides.
The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the double bond carbons of the maleimide ring, forming a stable thiosuccinimide linkage.[2][3] The rate of this reaction is pH-dependent, with optimal rates typically observed between pH 6.5 and 7.5.[2][3] At this pH range, a sufficient concentration of the more nucleophilic thiolate anion is present, while minimizing competing reactions with other nucleophilic groups like amines.[2]
Caption: Michael addition of a thiol to 4-Phenylazomaleinanil.
Stability of the Thiosuccinimide Linkage and the Retro-Michael Reaction
While the thiosuccinimide bond is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols or at elevated pH.[1][2][4] This reversibility can lead to the exchange of the maleimide-linked molecule to other thiol-containing species, which is a significant consideration in the design of stable bioconjugates for in vivo applications.[4][5]
To mitigate this instability, strategies can be employed to promote the hydrolysis of the succinimide ring in the conjugate. The resulting maleamic acid thioether is no longer susceptible to the retro-Michael reaction, leading to a more stable linkage.[1][4][6] This hydrolysis is favored at a slightly basic pH (typically above 7.5).[4]
Photoisomerization of the Phenylazo Group
The phenylazo moiety is a well-known photoswitch, capable of reversible isomerization between its more stable trans and less stable cis forms upon irradiation with light of specific wavelengths.[7][8] Typically, UV light induces trans-to-cis isomerization, while visible light or thermal relaxation can promote the reverse cis-to-trans process.[9] This property opens up possibilities for creating light-responsive biomaterials and drug delivery systems. The specific wavelengths for isomerization of 4-Phenylazomaleinanil would need to be experimentally determined.
Spectroscopic Characterization
The structure of 4-Phenylazomaleinanil can be unequivocally confirmed through a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 4-Phenylazomaleinanil
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. A characteristic singlet for the two equivalent protons of the maleimide double bond (around 7.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons of the maleimide ring (around 170 ppm). Signals for the sp² carbons of the aromatic rings and the maleimide double bond. |
| FTIR | Characteristic C=O stretching vibrations for the imide group (around 1700-1780 cm⁻¹). N=N stretching vibration for the azo group (around 1400-1450 cm⁻¹). C=C stretching of the maleimide ring. Aromatic C-H and C=C stretching bands. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (277.28 m/z). Fragmentation patterns may involve cleavage of the maleimide ring and the azo linkage. |
| UV-Vis | An intense π-π* transition band in the UV region and a less intense n-π* transition band in the visible region, characteristic of the phenylazo chromophore. |
Applications in Drug Development and Research
The unique bifunctional nature of 4-Phenylazomaleinanil makes it a valuable tool in several areas of drug development and biomedical research.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The high reactivity and specificity of the maleimide group towards cysteine residues make this compound an excellent candidate for bioconjugation.[2] It can be used to link small molecule drugs, imaging agents, or other moieties to proteins and antibodies. A particularly promising application is in the development of ADCs, where a cytotoxic drug can be attached to a monoclonal antibody that specifically targets cancer cells. The stability of the resulting thiosuccinimide linkage is a critical parameter for the efficacy and safety of such conjugates.[10]
Caption: Conceptual workflow for creating an Antibody-Drug Conjugate.
Light-Responsive Drug Delivery
The photoisomerizable phenylazo group can be exploited to create "smart" drug delivery systems. For instance, a drug could be conjugated to a carrier molecule via a linker containing 4-Phenylazomaleinanil. The conformational change induced by light-triggered isomerization could then be used to release the drug at a specific target site, offering spatial and temporal control over drug delivery.
Probing Protein Structure and Function
As a fluorescent or quenching tag, 4-Phenylazomaleinanil can be used to study protein structure, dynamics, and interactions. The distance-dependent nature of fluorescence resonance energy transfer (FRET) can be utilized by attaching this molecule to a specific site on a protein and observing changes in fluorescence upon interaction with another labeled molecule.
Conclusion
4-Phenylazomaleinanil is a versatile molecule with significant potential in the fields of drug development, bioconjugation, and materials science. Its well-defined reactivity, coupled with the photoresponsive nature of the phenylazo group, provides a powerful platform for the creation of advanced therapeutic and diagnostic agents. A thorough understanding of its synthesis, reactivity, and the stability of its conjugates is paramount for the successful application of this compound in cutting-edge research and development.
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